molecular formula C12H24N6O2 B12547707 Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- CAS No. 160886-50-0

Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-

Cat. No.: B12547707
CAS No.: 160886-50-0
M. Wt: 284.36 g/mol
InChI Key: JDPFTDBPJMLYNK-UHFFFAOYSA-N
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Description

Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its guanidine group attached to a piperazine ring, which is further linked to an aminobutyl chain. It has garnered attention due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- typically involves a multi-step process. One common method includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine, followed by deprotection with trifluoroacetic acid (TFA) to yield the desired compound . This method ensures the structural integrity and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . These interactions contribute to its therapeutic effects, such as regulating heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- is unique due to its specific structural features and the presence of both guanidine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

160886-50-0

Molecular Formula

C12H24N6O2

Molecular Weight

284.36 g/mol

IUPAC Name

2-[3-[5-(4-aminobutyl)-3,6-dioxopiperazin-2-yl]propyl]guanidine

InChI

InChI=1S/C12H24N6O2/c13-6-2-1-4-8-10(19)18-9(11(20)17-8)5-3-7-16-12(14)15/h8-9H,1-7,13H2,(H,17,20)(H,18,19)(H4,14,15,16)

InChI Key

JDPFTDBPJMLYNK-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC1C(=O)NC(C(=O)N1)CCCN=C(N)N

Origin of Product

United States

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